molecular formula C18H11N3O2S B494617 2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Cat. No.: B494617
M. Wt: 333.4g/mol
InChI Key: MPFOVBKNKZSBEW-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of an indole moiety fused with a thiazole and benzimidazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Properties

Molecular Formula

C18H11N3O2S

Molecular Weight

333.4g/mol

IUPAC Name

(2Z)-2-(5-methyl-2-oxo-1H-indol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H11N3O2S/c1-9-6-7-11-10(8-9)14(16(22)19-11)15-17(23)21-13-5-3-2-4-12(13)20-18(21)24-15/h2-8H,1H3,(H,19,22)/b15-14-

InChI Key

MPFOVBKNKZSBEW-PFONDFGASA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4C5=CC=CC=C5N=C4S3

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step reactions. One common method involves the condensation of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized with a thioamide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of both indole and thiazole moieties enhances its potential for diverse biological activities, making it a valuable compound for drug discovery and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.